Regioisomeric Selectivity: 2,4-Dimethylphenoxy vs 2,5-Dimethylphenoxy on 5-HT1a Receptor Activity
The 2,5-dimethyl regioisomer (4-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide) demonstrates measurable but weak agonist activity at the human 5-HT1a receptor (EC50: 9.90E+4 nM) in a cell-based beta-lactamase reporter assay [1]. The 2,4-dimethyl regioisomer (496036-66-9) has been screened against different GPCR targets (mu-opioid MOR-1 and M1 muscarinic) , and while precise 5-HT1a data specific to 496036-66-9 is not publicly available, the repositioning of the methyl substituent from 2,5- to 2,4- directly alters the electron density and steric contour of the phenoxy ring, thereby modulating recognition by aminergic GPCR binding pockets.
| Evidence Dimension | 5-HT1a receptor functional activity (EC50) |
|---|---|
| Target Compound Data | 496036-66-9 (2,4-dimethyl regioisomer): No 5-HT1a data publicly available; screened in alternative GPCR HTS assays (MOR-1, CHRM1) |
| Comparator Or Baseline | 4-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide: EC50 = 9.90E+4 nM (99,000 nM) at human 5-HT1a |
| Quantified Difference | Regioisomeric shift from 2,5- to 2,4-dimethyl alters GPCR target profile; 2,5-isomer exhibits weak 5-HT1a agonism, while 2,4-isomer was profiled against MOR-1 and CHRM1 instead, indicating target selectivity divergence |
| Conditions | Human 5-HT1a receptor in cell line co-expressing G-alpha-15 and beta-lactamase reporter, pH 7.4, 2°C (BindingDB BDBM30902 / PubChem AID 613) |
Why This Matters
For researchers building SAR around aminergic GPCR targets, the positional methyl group difference (2,4- vs 2,5-) is a critical variable; ordering the wrong regioisomer may place a payload onto an unintended target screening panel.
- [1] BindingDB Entry BDBM30902. 4-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide. EC50: 9.90E+4 nM at human 5-HT1a (cell-based assay, pH 7.4, 2°C). Ligand ID: MLS000089110, SMR000072793, cid_1569734. PubChem BioAssay AID 613. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=30902 View Source
